Cas no 1572398-58-3 (Boronic acid, B-(8-fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)-)
Boronic acid, B-(8-fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)- Chemical and Physical Properties
Names and Identifiers
-
- Boronic acid, B-(8-fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)-
- 1572398-58-3
- (8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)boronic acid
- MFCD33021878
- starbld0012969
- 8-fluoro-2-methylimidazo[1,2-a]pyridin-6-ylboronic acid
- EN300-6759235
- G65442
- {8-fluoro-2-methylimidazo[1,2-a]pyridin-6-yl}boronic acid
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- Inchi: 1S/C8H8BFN2O2/c1-5-3-12-4-6(9(13)14)2-7(10)8(12)11-5/h2-4,13-14H,1H3
- InChI Key: RSGFFMRTZYZAEA-UHFFFAOYSA-N
- SMILES: B(C1=CN2C=C(C)N=C2C(F)=C1)(O)O
Computed Properties
- Exact Mass: 194.0662858g/mol
- Monoisotopic Mass: 194.0662858g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.8Ų
Boronic acid, B-(8-fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6759235-0.05g |
{8-fluoro-2-methylimidazo[1,2-a]pyridin-6-yl}boronic acid |
1572398-58-3 | 0.05g |
$245.0 | 2023-07-07 | ||
| Enamine | EN300-6759235-0.1g |
{8-fluoro-2-methylimidazo[1,2-a]pyridin-6-yl}boronic acid |
1572398-58-3 | 0.1g |
$366.0 | 2023-07-07 | ||
| Enamine | EN300-6759235-0.25g |
{8-fluoro-2-methylimidazo[1,2-a]pyridin-6-yl}boronic acid |
1572398-58-3 | 0.25g |
$524.0 | 2023-07-07 | ||
| Enamine | EN300-6759235-0.5g |
{8-fluoro-2-methylimidazo[1,2-a]pyridin-6-yl}boronic acid |
1572398-58-3 | 0.5g |
$824.0 | 2023-07-07 | ||
| Enamine | EN300-6759235-1.0g |
{8-fluoro-2-methylimidazo[1,2-a]pyridin-6-yl}boronic acid |
1572398-58-3 | 1.0g |
$1057.0 | 2023-07-07 | ||
| Enamine | EN300-6759235-2.5g |
{8-fluoro-2-methylimidazo[1,2-a]pyridin-6-yl}boronic acid |
1572398-58-3 | 2.5g |
$2071.0 | 2023-07-07 | ||
| Enamine | EN300-6759235-5.0g |
{8-fluoro-2-methylimidazo[1,2-a]pyridin-6-yl}boronic acid |
1572398-58-3 | 5.0g |
$3065.0 | 2023-07-07 | ||
| Enamine | EN300-6759235-10.0g |
{8-fluoro-2-methylimidazo[1,2-a]pyridin-6-yl}boronic acid |
1572398-58-3 | 10.0g |
$4545.0 | 2023-07-07 | ||
| Ambeed | A1443216-100mg |
(8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)boronic acid |
1572398-58-3 | 98+% | 100mg |
$365.0 | 2025-03-04 | |
| Ambeed | A1443216-250mg |
(8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)boronic acid |
1572398-58-3 | 98+% | 250mg |
$585.0 | 2025-03-04 |
Boronic acid, B-(8-fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)- Suppliers
Boronic acid, B-(8-fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)- Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on Boronic acid, B-(8-fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)-
Boronic acid, B-(8-fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)- (CAS No. 1572398-58-3): A Comprehensive Overview
Boronic acid, B-(8-fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)-, identified by its CAS number 1572398-58-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of boronic acids, which are known for their versatile applications in medicinal chemistry, particularly in the design and synthesis of bioactive molecules. The unique structural features of this compound, including the presence of a fluoro substituent and a fused imidazo[1,2-a]pyridine core, make it a promising candidate for various therapeutic applications.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery due to its ability to interact with biological targets such as enzymes and receptors. The introduction of a fluoro group at the 8-position enhances the metabolic stability and binding affinity of the molecule, making it an attractive scaffold for further derivatization. Boronic acids, on the other hand, are well-known for their role in forming reversible bonds with diols, a property that has been exploited in various drug delivery systems and protease inhibitors.
In recent years, there has been a surge in research focused on developing novel boronic acid derivatives for therapeutic purposes. One of the most notable applications of boronic acids is in the field of antiviral and anticancer drugs. For instance, the proteasome inhibitor bortezomib contains a boronic acid moiety that is crucial for its mechanism of action. The compound Boronic acid, B-(8-fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)- shares this structural feature and has been investigated for its potential antitumor activity.
Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyridine can exhibit significant biological activity against various diseases. The presence of the fluoro substituent not only improves the pharmacokinetic properties of the molecule but also enhances its interactions with biological targets. This has led to several patents and publications highlighting the therapeutic potential of this class of compounds. For example, researchers have reported promising results in preclinical studies using analogs of this compound to target specific enzymes involved in cancer progression.
The synthesis of Boronic acid, B-(8-fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)- involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The key steps include functional group transformations such as halogenation, alkylation, and boronation. Advanced synthetic techniques such as cross-coupling reactions have been employed to construct the complex fused ring system. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for characterizing the intermediate and final products.
The pharmacological profile of this compound has been extensively studied in vitro and in vivo. Initial studies have shown that it exhibits inhibitory activity against several enzymes relevant to cancer metabolism. The binding affinity and selectivity of this compound have been evaluated using enzyme inhibition assays and molecular docking studies. These studies have provided valuable insights into the interaction between this compound and its target proteins.
In addition to its potential as an anticancer agent, Boronic acid, B-(8-fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)- has also been explored for its antimicrobial properties. The unique structural features of this compound allow it to disrupt bacterial cell wall synthesis and inhibit viral replication. Preliminary results from cell culture experiments suggest that it can effectively reduce the viability of certain pathogenic microorganisms without causing significant toxicity to host cells.
The development of new drug candidates is a complex process that involves rigorous testing to ensure safety and efficacy. Regulatory agencies require extensive documentation detailing the chemical synthesis, pharmacological properties, and toxicological profile of new compounds before they can be approved for clinical use. Researchers are currently working on optimizing the synthetic route for Boronic acid, B-(8-fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)- to improve yield and reduce costs.
The future prospects for this compound are promising given its unique structural features and potential therapeutic applications. Further research is needed to fully elucidate its mechanism of action and to explore new derivatives with enhanced efficacy and reduced side effects. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating these findings into clinical applications.
In conclusion, Boronic acid, B-(8-fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)-, CAS no. 1572398-58-3, is a novel compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for various therapeutic applications, particularly in oncology and antimicrobial treatments. With continued research and development efforts, this compound could play a vital role in addressing unmet medical needs.
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